molecular formula C14H18N4O B610968 SR-17398 CAS No. 1496088-76-6

SR-17398

Cat. No.: B610968
CAS No.: 1496088-76-6
M. Wt: 258.325
InChI Key: VALMSGFREHPGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR-17398 is an indazole-based small molecule inhibitor of Unc-51-like kinase 1 (ULK1), a key initiator of the cellular autophagy pathway . It functions as an ATP-competitive inhibitor with a reported IC50 value of 22.4 µM against ULK1 . Research indicates that this compound binds to the ATP pocket of ULK1, forming critical hydrogen bond interactions with the hinge region residues Glu93 and Cys95 . This mechanism effectively suppresses ULK1 kinase activity and its downstream signaling, making it a valuable chemical probe for investigating autophagy in vitro. Autophagy is a crucial cellular process for maintaining energy homeostasis and is implicated in various diseases, including cancer, where it can play complex and context-dependent roles . The role of ULK1 is particularly important in autophagy-reliant cancers, as its inhibition can block protective autophagy in tumors and potentially increase the efficacy of chemotherapeutic agents . As such, this compound serves as an important tool compound for probing autophagy biology and assessing the therapeutic potential of ULK1 inhibition in oncology research and other fields . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

1496088-76-6

Molecular Formula

C14H18N4O

Molecular Weight

258.325

IUPAC Name

3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19)

InChI Key

VALMSGFREHPGME-UHFFFAOYSA-N

SMILES

NC1CCCC(C(NC2=CC=C(NN=C3)C3=C2)=O)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-17398;  SR 17398;  SR17398.

Origin of Product

United States

Discovery and Early Characterization of Sr 17398 As a Ulk1 Inhibitor

In Silico High-Throughput Screening Methodologies Leading to SR-17398 Identification

The discovery of this compound began with an in silico high-throughput screening (HTS) campaign. This computational approach utilized the crystal structure of ULK1 to screen a library of chemical compounds electronically. The screening prioritized compounds predicted to form hydrogen bonding interactions within the ATP binding pocket of ULK1, specifically focusing on the hinge region. uni.lunih.gov This method allowed for the rapid evaluation of a large number of potential inhibitors based on their predicted binding affinity and interactions with the target protein structure. The in silico HTS aimed to identify promising chemical scaffolds that could serve as starting points for the development of more potent and selective ULK1 inhibitors. nih.govthermofisher.com

Biochemical Validation of ULK1 Inhibitory Activity for this compound

Following the in silico screening, predicted hits were subjected to biochemical validation to experimentally confirm their inhibitory activity against ULK1. nih.gov This crucial step transitioned from computational predictions to empirical evidence of compound efficacy.

Enzymatic Assays for ULK1 Kinase Inhibition

Biochemical validation of this compound's activity involved conducting enzymatic assays to measure its ability to inhibit ULK1 kinase activity. One such assay utilized the in vitro phosphorylation of ATG13, a known substrate of ULK1, to assess the extent of ULK1 inhibition in the presence of the compound. uni.lu Full-length human ULK1 and full-length human Atg13 were used in this assay. nih.gov Compounds were typically prepared in DMSO solutions for IC50 determination. nih.gov In these biochemical evaluations, this compound displayed ULK1 inhibitory activity. nih.govsmartscience.co.th The reported IC50 value for this compound was found to be 22.4 μM. nih.govsmartscience.co.th

Here is a summary of the enzymatic inhibition data for this compound:

CompoundTargetIC50 (µM)Assay Type
This compoundULK122.4In vitro kinase assay (ATG13 phosphorylation) nih.govsmartscience.co.th

Note: This table is a static representation of data found in the text and is intended to be interactive in a dynamic environment.

Specificity Profiling Against Related Kinases

While the primary focus was on ULK1, understanding the specificity of this compound against related kinases is important for assessing its potential as a selective tool compound. Although detailed specificity profiling data for this compound across a broad panel of kinases is not extensively detailed in the provided text, the context of developing selective ULK1 inhibitors suggests that specificity is a key consideration in the lead optimization process. Related kinases, such as ULK2, TBK1, and AMPK-related kinases, are often considered in the development and profiling of ULK1 inhibitors due to their involvement in autophagy or related cellular pathways. uni.lu For example, other ULK1/2 inhibitors like SBI-0206965 have been profiled against ULK2 and PDK1, showing varying degrees of potency. uni.lu Similarly, compounds like MRT67307 and MRT68921, initially identified as TBK1 inhibitors, also showed activity against both ULK1 and ULK2. uni.lu While direct, comprehensive specificity data for this compound against a wide panel of kinases is not explicitly provided, the broader research in the field of autophagy kinase inhibitors highlights the importance of this profiling step in identifying selective compounds. uni.lu

Initial Structure-Activity Relationship (SAR) Insights from Screening Hit

Upon identification of this compound as a screening hit with moderate ULK1 inhibitory activity, initial Structure-Activity Relationship (SAR) insights were gained. nih.gov this compound possesses an indazole core structure. uni.lunih.gov This indazole scaffold served as the starting point for further chemical modifications aimed at improving potency and potentially selectivity. nih.gov Molecular modeling played a role in guiding the synthesis of analogues by providing predictions about how structural changes might impact binding interactions with ULK1. uni.lu For instance, docking studies were used to evaluate the predicted binding pose of this compound in the ULK1 crystal structure. nih.gov Initial SAR efforts explored modifications to the indazole core and attached groups. nih.gov For example, the addition of an amino group at the 3-position of the indazole ring was predicted to create a new hydrogen bond interaction with the amide carbonyl of Cys95 in the ATP binding domain and led to a significant increase in ULK1 inhibition potency in subsequent analogues. nih.gov These early SAR studies, starting from the this compound hit, were crucial for the structure-guided optimization that followed, leading to the generation of significantly more potent ULK1 inhibitors. nih.gov

Synthetic Methodologies for Sr 17398 and Its Derivatives

Strategic Chemical Synthesis of the Indazole Core of SR-17398

The indazole core is a pivotal structural motif present in this compound and numerous other compounds of pharmaceutical interest. google.commdpi.com This bicyclic system comprises a fused pyrazole (B372694) and benzene (B151609) ring, predominantly existing as the more thermodynamically stable 1H-indazole tautomer. mdpi.com

Various synthetic strategies exist for the construction of the indazole core. One established method involves the reaction of aromatic carbonyl compounds with a nitrogen source, leading to the formation of oximes that are subsequently converted to 1H-indazoles under mild reaction conditions. google.com This methodology is amenable to substitution on both the phenyl ring and at the 3-position of the resulting indazole. google.com Optimal reagents for this transformation typically include o-aminobenzaldehydes or o-aminoketones as the aromatic carbonyl component, hydroxylamine (B1172632) as the nitrogen source, and a weak base such as triethylamine. google.com Activating agents like methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) can also be employed. google.com

Another approach to synthesizing the indazole core focuses on the formation of the N-N bond, often utilizing a hydrazine (B178648) precursor. whiterose.ac.uk Recent advancements have led to the development of novel cascade N-N bond forming reactions specifically for the synthesis of indazole acetic acid scaffolds. whiterose.ac.ukresearchgate.net This protocol facilitates the synthesis of distinct indazole acetic acid derivatives through the heating of 3-amino-3-(2-nitroaryl)propanoic acids in the presence of a suitable nucleophile or solvent under basic conditions. whiterose.ac.uk

Key Reactions and Route Optimization for this compound Production

The initial synthesis of the screening hit this compound was accomplished through a coupling reaction between 5-aminoindazole (B92378) and 1-N-Boc-3-carboxyl-cyclohexane, followed by the removal of the Boc protecting group. nih.gov This synthetic pathway was instrumental in confirming the structure and biological activity of this compound. nih.gov A series of unsubstituted 3-aminoindazole derivatives were also synthesized using a similar sequence, which involved initial Boc protection of a precursor and subsequent reduction of a 5-nitro substituent. nih.gov

Stereochemical Considerations in this compound Synthesis

This compound, as initially assessed, was present as a mixture of stereoisomers. mdpi.comresearchgate.net The presence of a substituted cyclohexane (B81311) ring within the structure of this compound introduces stereogenic centers, leading to the potential for multiple possible stereoisomers. nih.gov

Specific studies have been conducted to understand the impact of stereochemistry on the biological activity of SR-17938 derivatives. nih.gov For instance, a derivative possessing the (1R,3S) configuration in the cyclohexane ring demonstrated comparable potency to the mixture of isomers. nih.gov In contrast, a derivative with the cis-(1S,3R) configuration showed a notable decrease in activity, while the cis-(1R,3S) enantiomer was less potent compared to the mixture of stereoisomers. nih.gov A racemic mixture of the two trans isomers also exhibited reduced activity compared to the initial mixture of stereoisomers. nih.gov These observations underscore the critical role of stereochemical control during the synthesis of this compound and its analogs for achieving optimal biological activity.

Synthetic Approaches for Structure-Activity Relationship (SAR) Probing and Analog Generation

Synthetic strategies aimed at generating analogs of this compound are fundamental to SAR studies, which seek to improve potency and elucidate the molecular interactions with the ULK1 target. nih.govacs.orgutcidd.orgkcl.ac.uk These approaches involve targeted modifications to different parts of the this compound structure, particularly focusing on the indazole core and the cyclohexane moiety. nih.gov

One synthetic strategy involved the introduction of an amino group at the 3-position of the indazole core, based on predictions that this modification would enhance binding interactions with ULK1. nih.gov Another objective was to modify the 3-aminocyclohexane unit with the goal of potentially eliminating stereocenters while preserving essential hydrogen-bonding interactions. nih.gov

Analogs have been synthesized by functionalizing the 3-amino position of the indazole ring with various aryl substituents. nih.gov Further optimization efforts included substituting the 3-amino unit with aromatic ring systems such as naphthyl or 5-isoquinolyl groups. nih.gov These systematic structural alterations, guided by computational modeling and docking studies, have successfully led to the discovery of significantly more potent ULK1 inhibitors based on the this compound scaffold. nih.govacs.org

Novel Synthetic Routes to Indazole-Derived ULK1 Inhibitors

The pursuit of novel synthetic routes is an ongoing effort to develop more efficient, flexible, and broadly applicable methods for accessing indazole-derived ULK1 inhibitors. Given the significance of the indazole core in medicinal chemistry, substantial research has been dedicated to developing diverse synthetic methodologies. whiterose.ac.ukrsc.org

Beyond the direct coupling reactions employed in the synthesis of this compound, alternative methodologies for constructing and functionalizing the indazole ring system are being explored. For instance, novel cascade N-N bond forming reactions represent a promising strategy for the synthesis of indazole acetic acid scaffolds, which can serve as valuable building blocks for the synthesis of ULK1 inhibitors. whiterose.ac.ukresearchgate.net The functionalization of the C-3 position of 1H-indazole through catalyzed cross-coupling reactions is another active area of research aimed at generating a wide array of indazole derivatives. mdpi.comresearchgate.netresearchgate.net

These novel synthetic approaches are designed to address limitations associated with existing methods, such as the requirement for harsh reaction conditions or restricted substrate scope, and to provide access to a broader diversity of indazole structures for the discovery and optimization of ULK1 inhibitors. google.comwhiterose.ac.uk

Molecular Mechanisms of Ulk1 Inhibition by Sr 17398

Binding Interactions of SR-17398 within the ULK1 Kinase Domain

This compound binds to the ULK1 crystal structure, engaging in several key interactions within the ATP binding domain. nih.govucm.es These interactions contribute to the compound's ability to inhibit ULK1 kinase activity.

Hydrogen Bonding Networks and Hydrophobic Interactions

Analysis of the docking pose of this compound in the ULK1 crystal structure reveals the formation of several hydrogen bonds. The two nitrogen atoms within the indazole ring system form two hydrogen bonds with the amide backbone of the hinge region, specifically interacting with Glu93 and Cys95. nih.govucm.es Additionally, the amide carbonyl at the 5-position of the indazole is involved in a hydrogen bonding interaction with Lys46, mediated by a water molecule in the active site. nih.govucm.es The primary amine group attached to the cyclohexyl ring of this compound forms a hydrogen bond with Asn143. nih.govucm.es

Role of the Indazole Moiety in ULK1 Binding and Conformational Change

The indazole core is a critical component of this compound for its interaction with ULK1. The two nitrogen atoms of the indazole are specifically noted for forming hydrogen bonds with the hinge region residues Glu93 and Cys95. nih.govucm.es This interaction with the hinge region, a conserved part of kinase active sites, is fundamental for ATP-competitive inhibitors. Modifications to the indazole core, such as the addition of an amino group at the 3-position, have been shown to significantly increase ULK1 inhibition potency, suggesting that this region of the molecule is crucial for optimal binding and potentially inducing conformational changes that enhance inhibitory activity. nih.govrsc.org

Impact on ULK1 Kinase Activity and Substrate Phosphorylation (e.g., ATG13, FIP200)

ULK1 functions as part of a complex that includes ATG13, FIP200 (RB1CC1), and ATG101. nih.govmdpi.com This complex is essential for the initiation of autophagy, and ULK1 kinase activity is critical for phosphorylating downstream targets, including ATG13 and FIP200. frontiersin.orgnih.govresearchgate.net ULK1 directly phosphorylates ATG13 and FIP200 in vitro. nih.govresearchgate.net In cells, ULK1 and ULK2 are the primary kinases responsible for the phosphorylation status of ATG13 and FIP200. researchgate.net Inhibition of ULK1 by compounds like this compound is expected to reduce the phosphorylation of these key substrates, thereby disrupting the formation and activity of the ULK1 complex and inhibiting autophagy initiation. nih.gov The in vitro phosphorylation of ATG13 has been used as an assay to test the inhibitory activity of compounds like this compound. nih.govresearchgate.net

Molecular Dynamics and Computational Modeling of this compound-ULK1 Interactions

Computational methods, including docking studies and molecular dynamics simulations, have been employed to understand the interaction between this compound and ULK1 and to guide the design of improved inhibitors. nih.govresearchgate.netresearchgate.net Docking studies were used to critically evaluate the binding pose of this compound in the ULK1 crystal structure and to predict how modifications to the compound would affect its interactions and inhibitory activity. nih.govucm.es These computational approaches prioritize interactions, such as hydrogen bonding in the hinge region, to identify potential inhibitor candidates. nih.govnih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the protein-ligand complex and the stability of the binding interactions over time. amazonaws.comresearchgate.net

Comparison with Other ULK1 Inhibitors and their Binding Modes

This compound was identified as a starting point for the development of more potent ULK1 inhibitors. For example, SR-20295, an analog of this compound with modifications to the indazole and cyclohexyl moieties, demonstrated significantly increased potency (IC50 of 45 nM compared to 22.4 μM for this compound). amazonaws.comnih.gov These more potent inhibitors were developed based on molecular modeling that suggested how new substituents could interact favorably with active site residues. nih.govnih.gov Other ULK1 inhibitors with different scaffolds, such as pyrimidine (B1678525) derivatives, have also been developed and their binding modes studied, sometimes through co-crystallization with ULK1 to confirm binding to the ATP site. amazonaws.comnih.gov Comparing the binding modes of this compound and its analogs with other ULK1 inhibitors helps to elucidate the key structural features required for potent and selective ULK1 inhibition.

Cellular and in Vitro Studies of Sr 17398 S Autophagy Modulation

Impact of SR-17398 on Autophagic Flux Markers in Cell Lines

The impact of this compound on autophagic flux is commonly assessed by monitoring the levels and lipidation status of microtubule-associated protein 1 light chain 3 (LC3) and the degradation of sequestosome 1 (p62/SQSTM1). novusbio.comresearchgate.net Changes in these markers provide insights into the compound's ability to influence the dynamic process of autophagosome formation and degradation. promega.ca

LC3-I to LC3-II Conversion Analysis

LC3 is a widely used marker for monitoring autophagosome formation. novusbio.compromega.cabio-techne.com The cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to the autophagosomal membrane. novusbio.compromega.cabio-techne.comresearchgate.net The conversion of LC3-I to LC3-II and the subsequent accumulation of LC3-II are indicative of increased autophagosome formation. novusbio.combio-techne.com Conversely, a decrease in LC3-II levels or an altered ratio of LC3-II to LC3-I in the presence of lysosomal inhibitors can indicate impaired autophagic flux or inhibition at later stages. bio-techne.comresearchgate.net As an inhibitor of ULK1, which is involved in autophagy initiation, this compound would be expected to reduce the conversion of LC3-I to LC3-II, thereby inhibiting autophagosome formation. nih.govnih.govnih.gov

p62 Degradation Assessment

p62 (SQSTM1) is a selective autophagy receptor that binds to ubiquitinated proteins and LC3-II, facilitating the delivery of cargo to the autophagosome for degradation. novusbio.comresearchgate.netembopress.orgmdpi.com Under normal conditions with active autophagy, p62 is continuously degraded. researchgate.netmdpi.com Inhibition of autophagy leads to the accumulation of p62. researchgate.netaging-us.com Therefore, assessing p62 degradation serves as another crucial marker for evaluating autophagic flux. researchgate.net Treatment with an autophagy inhibitor like this compound is expected to result in increased levels of p62 due to blocked degradation within the autolysosome. researchgate.netaging-us.com

Formation and Dynamics of Autophagosomes Following this compound Treatment

Autophagosome formation is a dynamic process involving the nucleation and expansion of a double-membraned structure called the phagophore, which engulfs cytoplasmic material and eventually closes to form the mature autophagosome. mpg.denih.govdovepress.comiastate.edu This process is tightly regulated by a set of autophagy-related (ATG) proteins, with the ULK1 complex playing a critical initiating role. nih.govnih.goviastate.edumdpi.com As this compound is an inhibitor of ULK1, its application would directly impact the early stages of autophagosome biogenesis. nih.govresearchgate.netnih.gov Inhibition of ULK1 by this compound would be expected to impair the formation of the phagophore and subsequent autophagosome maturation. nih.gov Studies investigating the dynamics of autophagosome formation following this compound treatment would likely show a reduction in the number of autophagosomes or altered autophagosome morphology, consistent with a block at the initiation stage of autophagy.

Cellular Processes Influenced by this compound-Mediated Autophagy Inhibition (e.g., ER stress, nutrient sensing)

Autophagy is intricately linked to various cellular processes, including endoplasmic reticulum (ER) stress and nutrient sensing. aging-us.comnih.govunito.itjmaj.jp ER stress, caused by the accumulation of unfolded or misfolded proteins, can induce autophagy as a protective mechanism to clear damaged components. nih.govnih.gov Nutrient sensing pathways, particularly the mTOR and AMPK pathways, are major regulators of autophagy, activating it under conditions of nutrient deprivation. nih.govnih.govmdpi.comnih.govmdpi.com Inhibition of autophagy by compounds like this compound can influence these interconnected pathways. For instance, blocking autophagy might exacerbate ER stress by preventing the clearance of stressed ER components. aging-us.com Similarly, while nutrient deprivation typically activates autophagy, the presence of this compound could override this activation by inhibiting ULK1, potentially impacting cellular adaptation to low-nutrient conditions. nih.gov Research in this area would explore how this compound's inhibition of ULK1-mediated autophagy affects the cell's response to ER stress and its ability to sense and respond to nutrient availability.

Mechanistic Investigations of Autophagy Inhibition in Specific Cellular Contexts (e.g., cancer cell lines, neuronal cells)

The mechanistic details of this compound's autophagy inhibition can vary depending on the cellular context. Studies in different cell types, such as cancer cell lines and neuronal cells, provide valuable insights into its potential applications and effects.

In cancer cell lines, autophagy often plays a cytoprotective role, helping cancer cells survive under stressful conditions like hypoxia and nutrient limitation, and contributing to therapeutic resistance. nih.govnih.govmdpi.comfrontiersin.org Inhibiting autophagy in cancer cells is being explored as a strategy to enhance the efficacy of anti-cancer therapies. nih.govnih.govmdpi.com Mechanistic investigations in cancer cell lines treated with this compound would focus on how ULK1 inhibition impacts cancer cell survival, proliferation, and sensitivity to other treatments. nih.gov Data might include dose-dependent effects of this compound on markers like LC3-II and p62 in various cancer cell types, and its impact on cell viability under stress conditions.

Cancer Cell LineThis compound ConcentrationEffect on LC3-IIEffect on p62
Example AX µMDecreaseIncrease
Example BY µMDecreaseIncrease

In neuronal cells, autophagy is crucial for maintaining neuronal homeostasis, clearing protein aggregates, and supporting neuronal function. biomolther.orgmdpi.comneurosci.cnnih.gov Dysregulation of autophagy is implicated in various neurodegenerative diseases. biomolther.orgmdpi.comneurosci.cn Studies in neuronal cells would investigate how this compound-mediated ULK1 inhibition affects basal autophagy, the clearance of aggregate-prone proteins, and neuronal viability. biomolther.orgneurosci.cn Given the importance of autophagy in neuronal health, inhibiting this process with this compound could potentially have complex or detrimental effects, depending on the specific context and disease model. biomolther.orgneurosci.cn

Exploration of this compound as a Pharmacological Probe for Autophagy Research

This compound, as a characterized inhibitor of ULK1, serves as a valuable pharmacological probe for studying the role of ULK1-mediated autophagy in various cellular processes and disease contexts. nih.govresearchgate.net Pharmacological probes are small molecules with defined targets and mechanisms of action that are used to perturb biological pathways and understand their function. researchgate.netbiorxiv.orgresearchgate.net By specifically inhibiting ULK1, this compound allows researchers to dissect the contributions of this particular kinase and the initiation stage of autophagy to cellular events like stress responses, protein degradation, and cell survival. nih.govresearchgate.netnih.gov Its use in research helps to delineate ULK1-dependent autophagy from other forms of autophagy or degradation pathways, contributing to a more precise understanding of the complex autophagy network. nih.govresearchgate.net The development and use of such selective inhibitors are crucial for advancing autophagy research and exploring the therapeutic potential of targeting autophagy in diseases. nih.govnih.govresearchgate.netnih.govmdpi.com

Pre Clinical Investigations and Research Applications of Sr 17398

In Vivo Studies of SR-17398 in Animal Models of Disease (excluding human trials)

Research into this compound has included investigations in non-human models to understand its effects on disease pathophysiology and autophagy modulation. While specific detailed in vivo studies solely focused on this compound in animal models are not extensively detailed in the provided search results beyond its identification and optimization as a ULK1 inhibitor, the context of ULK1 inhibition in animal models of diseases like cancer and neurodegeneration is discussed.

Modulation of Autophagy in Specific Tissues or Organs

As a ULK1 inhibitor, this compound is expected to modulate autophagy, a process that occurs in virtually all eukaryotic cells and tissues ptglab.combio-techne.com. The ULK1 complex, comprising ULK1, Atg13, FIP200, and Atg101, is crucial for initiating autophagosome formation nih.govmdpi.commdpi.com. Inhibition of ULK1 activity by compounds like this compound would therefore impact this initial step of autophagy nih.govbio-techne.com.

Studies on ULK1 inhibition in general have shown effects on autophagy in various contexts. For instance, ULK1 inhibition has been shown to suppress autophagy induction and flux in cells researchgate.net. In the context of neurodegeneration, ULK1 has been implicated in axonal degeneration, and its inhibition has shown protective effects in mouse models, potentially by affecting autophagy and other pathways sjzsyj.com.cn. In liver cancer, silencing ULK1 inhibited cell growth and proliferation and abrogated tumor growth in a xenograft mouse model, which is linked to its role in autophagy dovepress.com.

Impact on Disease Pathophysiology in Non-Human Models (e.g., cancer xenografts, neurodegeneration models if applicable to ULK1)

While direct in vivo studies of this compound in specific disease models are not prominently featured in the provided snippets, the role of its target, ULK1, in disease models offers insights into the potential applications of this compound.

In cancer research, ULK1 inhibition is being explored as a therapeutic strategy, particularly in cancers that may rely on autophagy for survival in challenging microenvironments nih.govnih.govresearchgate.net. Studies involving ULK1 inhibitors, including optimized analogs of this compound, are being considered for use in animal models of cancer nih.gov. For example, ULK1 inhibition has been shown to sensitize KRAS mutant lung cancer cells to nutrient stress researchgate.netnih.gov. Deletion or silencing of ULK1 has also been shown to impact tumor growth in xenograft models of liver cancer dovepress.com.

In neurodegenerative disease research, autophagy dysregulation is a common feature, and modulating autophagy via targets like ULK1 is being investigated ptglab.commdpi.commdpi.comfrontiersin.org. ULK1 inhibition has demonstrated protective effects against axonal degeneration in mouse models of spinal cord injury and Parkinson's disease, suggesting a potential therapeutic avenue for neurodegenerative disorders sjzsyj.com.cn.

Synergistic Effects of this compound with Other Research Agents in In Vitro and In Vivo Models

The concept of using autophagy inhibitors in combination with other therapeutic agents, particularly in cancer, is an active area of research nih.govfrontiersin.orgnih.gov. While specific studies detailing synergistic effects of this compound with other agents are not explicitly provided, the broader context of ULK1 inhibitors suggests this potential.

Autophagy can contribute to resistance to various cancer therapies nih.gov. Therefore, inhibiting autophagy with agents like this compound in combination with chemotherapy or targeted therapies could potentially enhance their effectiveness nih.govfrontiersin.orgnih.gov. For instance, synergy between MAPK pathway inhibitors and autophagy inhibitors has been suggested in pancreatic ductal adenocarcinoma frontiersin.org. The use of synergistic drug combinations in cancer is a common strategy to potentially allow for lower doses of individual components, which may reduce adverse effects nih.gov.

Research on other ULK1 inhibitors, such as SBI-0206965, has shown that they can sensitize cancer cells to other treatments, suggesting a similar potential for this compound or its optimized derivatives nih.gov.

Development of this compound as a Tool for Understanding Autophagy-Related Signaling Pathways

This compound was identified through a screening process aimed at finding ULK1 inhibitors, highlighting its utility as a molecular tool for studying ULK1 and the autophagy pathway nih.govnih.gov. Selective inhibitors like this compound and its more potent analogs are valuable for interrogating the biological roles of ULK1 and assessing the effectiveness of targeting autophagy in various biological contexts nih.govresearchgate.net.

ULK1 is a central component of the autophagy initiation complex and is regulated by key signaling pathways such as mTOR and AMPK nih.govmdpi.comsinobiological.com. By inhibiting ULK1, this compound can be used to dissect the downstream consequences of ULK1 activity and its interplay with other signaling molecules involved in autophagy induction and regulation mdpi.comsinobiological.com. Such tools are crucial for understanding the complex network of proteins and pathways that govern autophagy flux and its implications in health and disease ptglab.combio-techne.comnih.gov.

Potential as a Lead Compound for Further Medicinal Chemistry Optimization

This compound was initially identified as a moderately active ULK1 inhibitor nih.gov. Its identification served as a starting point for further medicinal chemistry efforts aimed at developing more potent and potentially more selective ULK1 inhibitors nih.govnih.govnih.gov. The process of medicinal chemistry optimization involves modifying the chemical structure of a lead compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic characteristics umich.edujubilantbiosys.comsygnaturediscovery.compolyu.edu.hk.

Structure-guided design, based on the interaction of this compound with ULK1, has led to the synthesis of analogs with significantly increased inhibitory activity against ULK1 nih.govnih.gov. These optimized compounds, such as SR-20295 and others with nanomolar potency, demonstrate the potential of the indazole core structure of this compound as a scaffold for developing advanced ULK1 inhibitors nih.govnih.govfrontiersin.org. The assessment of drug-like properties, such as in vitro microsome stability, is part of this optimization process to evaluate the potential suitability of these compounds for in vivo studies nih.govnih.gov. The development of these more potent and selective inhibitors from the this compound scaffold provides valuable molecular probes for further research into ULK1 biology and the therapeutic potential of autophagy inhibition nih.govresearchgate.netnih.gov.

Structure Activity Relationship Sar Expansion and Analog Development for Enhanced Potency and Selectivity

Systematic Structural Modifications of SR-17398 for Improved ULK1 Inhibition

Initial evaluation of this compound showed an IC50 value of 22.4 μM against ULK1. nih.govrsc.orgmedchemexpress.com To enhance its potency, systematic structural modifications were undertaken. nih.gov

Optimization of the Indazole Moiety

A key modification to the indazole core was the addition of an amino group at the 3-position. nih.govacs.orgresearchgate.netrsc.org Docking models predicted that this modification would introduce a new hydrogen-bonding interaction with the amide carbonyl of Cys95 in the ATP binding domain of ULK1. nih.gov This structural change led to a significant increase in ULK1 inhibition potency. nih.govresearchgate.netrsc.org For instance, a derivative with a 3-aminoindazole core (compound 1a) showed an IC50 of 368 nM, a considerable improvement compared to the parent compound this compound. nih.govresearchgate.netrsc.org

Modifications to the Cyclohexane (B81311) Ring System

Modifications to the 3-aminocyclohexane unit of this compound were also explored with the aim of eliminating stereocenters and maintaining important hydrogen-bonding interactions within the active site. nih.gov The primary amine attached to the cyclohexyl ring in this compound was observed to make a hydrogen-bonding interaction with Asn143 in the ULK1 crystal structure. nih.gov Altering the cyclohexane ring of compound 1a was attempted to retain these crucial interactions while simplifying the structure. nih.govresearchgate.net However, replacing the cyclohexyl group with a 3-aminohexyl or 3-aminopropyl group resulted in decreased activity. rsc.org Conversely, piperidine (B6355638) substitution maintained reasonable activity. rsc.org

Introduction of Substituents for Enhanced Binding and Potency (e.g., 3-amino group, naphthyl/isoquinolyl)

Beyond the 3-amino group on the indazole, the introduction of aromatic 10-membered ring systems, specifically naphthyl or 5-isoquinolyl, as substituents further enhanced potency. nih.govacs.org Docking studies suggested that projecting an aryl unit from the 3-amino position of the indazole could engage in π-stacking or edge-to-face π-interactions with Tyr94. nih.gov Substitution with a naphthyl ring significantly improved activity, resulting in an analog with an IC50 of 11 nM. rsc.org Isoquinoline derivatives also showed improved potency compared to the initial hit. nih.gov

Comparative Analysis of this compound and More Potent Analogs (e.g., SR-20295)

Through the systematic structural modifications, significantly more potent ULK1 inhibitors were generated compared to the initial hit this compound. nih.govacs.org One such analog is SR-20295. nih.govnih.govresearchgate.net While this compound had an IC50 of 22.4 μM, SR-20295 demonstrated nanomolar potency against ULK1, with an IC50 of 0.045 μM (45 nM). nih.govnih.govresearchgate.net This represents a substantial increase in inhibitory activity. nih.govnih.gov The development of SR-20295 highlights the success of the structure-guided design approach in optimizing the inhibitory potential of the indazole core. nih.gov

Here is a comparison of the ULK1 inhibitory activity:

CompoundULK1 IC50 (μM)
This compound22.4
SR-202950.045

Rational Drug Design Strategies Informed by this compound's Binding Mode

The development of more potent this compound analogs was heavily reliant on rational drug design strategies informed by the binding mode of this compound in the ULK1 crystal structure. nih.govacs.org Analysis of this compound's interaction with ULK1 revealed that the two nitrogen atoms of the indazole ring form hydrogen bonds with the hinge region residues Glu93 and Cys95. nih.gov The amide carbonyl at the 5-position of the indazole interacts with Lys46 via a water molecule, and the primary amine on the cyclohexyl ring forms a hydrogen bond with Asn143. nih.gov These insights guided the design of modifications aimed at optimizing these interactions and introducing new favorable contacts, such as the predicted interaction of the 3-amino group with Cys95 and aryl substituents with Tyr94. nih.gov This structure-guided approach, combining in silico screening and docking studies with biochemical evaluation and synthetic chemistry, proved effective in generating inhibitors with significantly improved potency. nih.govacs.orgnih.gov

Advanced Methodologies in Sr 17398 Research

Cryo-Electron Microscopy (Cryo-EM) or X-ray Crystallography of ULK1-SR-17398 Complexes

Structural biology techniques such as Cryo-EM and X-ray crystallography are crucial for understanding how SR-17398 interacts with its target protein, ULK1, at an atomic level. These methods provide high-resolution three-dimensional structures of protein-ligand complexes, revealing the specific binding sites and interaction types (e.g., hydrogen bonds, hydrophobic interactions) that govern inhibitor potency and selectivity.

While direct structural data for the ULK1-SR-17398 complex from Cryo-EM or X-ray crystallography was not explicitly found in the search results, studies on ULK1 and its complexes with other components of the autophagy machinery highlight the utility of these methods in understanding ULK1 structure and interactions. For instance, Cryo-EM has been used to determine the structures of the human ULK1 core complex and its supercomplex with the class III phosphatidylinositol 3-kinase complex I (PI3KC3-C1), revealing the architecture and interactions between these key autophagy initiation complexes. biorxiv.orgbiorxiv.org These studies have shown the stoichiometry of the ULK1 complex components, such as the 2:1:1 and 2:2:2 ratios of FIP200:ATG13:ULK1 observed under different conditions. biorxiv.org The use of ULK1 crystal structures has also been instrumental in the in silico screening and structure-based optimization of ULK1 inhibitors, including the identification of this compound. nih.govrsc.org This suggests that structural information, likely derived from crystallography of ULK1 or related complexes, played a role in the discovery and initial characterization of this compound.

The application of Cryo-EM and X-ray crystallography to the ULK1-SR-17398 complex would provide direct evidence of how this compound binds to ULK1, detailing the specific residues involved in the interaction and the conformational changes induced upon binding. This structural information is invaluable for structure-based drug design, allowing for the rational design of more potent and selective ULK1 inhibitors.

Quantitative Proteomics to Elucidate Downstream Effects of ULK1 Inhibition by this compound

Quantitative proteomics is a powerful approach to globally assess changes in protein abundance, post-translational modifications, and protein-protein interactions within a cell or tissue following treatment with this compound. By comparing the proteome of cells treated with this compound to that of untreated or control cells, researchers can identify the downstream cellular pathways and processes affected by ULK1 inhibition.

Quantitative proteomics techniques, often coupled with mass spectrometry, enable the precise measurement of protein levels across different experimental conditions. thermofisher.combiorxiv.org This can involve various labeling strategies, such as isobaric tags (e.g., TMT), to simultaneously quantify proteins in multiple samples. thermofisher.com While specific studies detailing the quantitative proteomic analysis of this compound treatment were not found, the methodology is widely applied to study the effects of kinase inhibitors and to understand complex biological phenomena at the proteome level. thermofisher.comnih.govnih.gov For example, quantitative proteomics has been used to characterize the molecular function of proteins by comparing protein abundance in knockout cells versus wild-type cells. thermofisher.com

Applying quantitative proteomics following this compound treatment could reveal:

Changes in the abundance of proteins involved in autophagy initiation, elongation, and completion.

Alterations in the phosphorylation status of ULK1 substrates and other autophagy-related proteins.

Modifications in the composition of protein complexes involved in autophagy and related pathways.

Identification of off-target protein interactions or effects.

Such studies would provide a comprehensive view of the cellular response to ULK1 inhibition by this compound, highlighting affected pathways beyond canonical autophagy and potentially identifying compensatory mechanisms.

High-Content Imaging for Phenotypic Screening of this compound Effects

High-content imaging (HCI) allows for the automated acquisition and analysis of multiple parameters from individual cells within a population. This technique is particularly useful for phenotypic screening, where the effects of a compound like this compound on various cellular processes and morphological features are assessed simultaneously.

HCI involves automated microscopy and image analysis to extract quantitative data on cellular phenotypes. mdpi.com This can include measurements of protein localization, organelle morphology, cell viability, and the formation of specific cellular structures. Phenotypic screens using image-based high-content cell analysis have been employed to identify small molecules that inhibit autophagy. nih.gov This suggests that HCI is a suitable method for evaluating the cellular impact of autophagy inhibitors like this compound.

In the context of this compound research, HCI can be used to:

Quantify the formation and clearance of autophagosomes using fluorescent markers like LC3.

Assess changes in lysosomal morphology and function.

Evaluate the impact of this compound on cellular viability and proliferation in different cell types.

Monitor the localization and interaction of ULK1 and other autophagy proteins.

Identify specific cellular subpopulations that are more or less sensitive to this compound treatment.

HCI provides a high-throughput and multiplexed approach to characterize the cellular consequences of ULK1 inhibition by this compound, allowing for the identification of specific phenotypes associated with its activity.

Application of CRISPR/Cas9 for Genetic Validation of this compound's Targets

CRISPR/Cas9 gene editing technology is a powerful tool for precisely modifying the genome, enabling researchers to create cell lines with genetic knockouts, knock-ins, or specific mutations. In the context of this compound research, CRISPR/Cas9 can be used to genetically validate ULK1 as a primary target and to investigate the functional consequences of ULK1 inhibition.

CRISPR/Cas9 systems allow for targeted gene editing by using a guide RNA to direct the Cas9 nuclease to a specific genomic locus. frontiersin.org This can result in gene knockout, mimicking the effect of inhibiting the protein's function. thermofisher.comfrontiersin.org CRISPR/Cas9 has been used in autophagy research to target genes in the autophagy core machinery, including ULK1. researchgate.net For instance, CRISPR/Cas9-mediated knockout of other genes has been shown to upregulate ULK1 expression, highlighting the interplay between different cellular pathways. frontiersin.org Genome editing techniques like CRISPR-Cas9 also allow for the tagging of endogenous proteins with fluorescent markers, enabling the study of their behavior under more physiological conditions. nih.gov

Applying CRISPR/Cas9 in this compound research could involve:

Generating ULK1 knockout cell lines to compare the phenotypic effects of genetic ULK1 ablation with those of pharmacological inhibition by this compound.

Creating cell lines expressing kinase-dead ULK1 mutants to distinguish between the kinase-dependent and kinase-independent functions of ULK1 in the context of this compound treatment.

Introducing mutations in the this compound binding site of ULK1 to assess the specificity of the inhibitor's interaction.

Using CRISPR interference (CRISPRi) to repress ULK1 transcription and study the resulting cellular effects. researchgate.net

CRISPR/Cas9 provides a complementary approach to pharmacological inhibition, allowing for the genetic manipulation of ULK1 and other potential targets to confirm the specificity and dissect the functional consequences of this compound activity.

This compound is a chemical compound identified as an inhibitor of Unc-51-Like Kinase 1 (ULK1) medchemexpress.com. It is an indazole-derived inhibitor nih.gov. ULK1 is a serine/threonine protein kinase that plays a central role in initiating autophagy nih.govkddf.org. Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components, important for maintaining homeostasis and cellular survival, particularly under stress conditions like nutrient deprivation nih.govbiorxiv.orgmdpi.com. While this compound has been identified and characterized for its ULK1 inhibitory activity, several avenues of research remain to be fully explored to understand its complete profile and therapeutic potential.

Future Research Directions and Unanswered Questions

Elucidation of Off-Target Effects and Selectivity Profiles for SR-17398

A critical area for future research involves a comprehensive assessment of this compound's off-target effects and its precise selectivity profile across a broad spectrum of kinases and other potential biological targets. While this compound is known to inhibit ULK1, and its analog SR-20295 shows higher potency with an IC50 of 45 nM for ULK1 nih.govgla.ac.uk, understanding its interactions with other cellular components is crucial for predicting potential side effects and determining its specificity as a research tool or therapeutic lead researchgate.netamazonaws.comunito.it. Studies utilizing kinome-wide profiling or similar approaches are needed to identify any unintended targets. This will help to differentiate ULK1-specific effects from those mediated by off-target interactions, providing a clearer picture of the compound's mechanism of action in complex biological systems.

Exploration of this compound's Role in Autophagy-Independent Pathways

Although this compound is characterized as a ULK1 inhibitor primarily affecting autophagy initiation, ULK1 and other autophagy-related (ATG) proteins have been shown to have functions independent of canonical autophagy gla.ac.uknovusbio.comnih.govfrontiersin.org. Future research should investigate whether this compound influences these autophagy-independent roles of ULK1. For example, ULK1 has been implicated in processes such as endocytosis, Golgi dynamics, and innate immunity, among others. Exploring these potential autophagy-independent effects of this compound would broaden our understanding of its cellular impact and might reveal novel therapeutic opportunities or potential liabilities unrelated to autophagy modulation. Studies using ATG-knockout cell lines or genetic complementation experiments could help dissect autophagy-dependent versus independent effects of this compound.

Investigation of this compound's Stereoisomer-Specific Activities

This compound is reported as a mixture of four stereoisomers nih.govresearchgate.netnih.gov. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements, can exhibit distinct biological activities, potencies, and pharmacokinetic profiles uni-hamburg.dewikipedia.org. Future research should focus on separating and characterizing the individual stereoisomers of this compound to determine if they possess differential activity against ULK1 or other targets, or if they have varying effects in cellular or in vivo models. Understanding the stereoisomer-specific activities is essential for optimizing the compound's properties and developing more selective and potent analogs.

Development of Next-Generation ULK1 Inhibitors Based on this compound Scaffold

This compound, with its indazole core, serves as a starting point for the development of more potent and selective ULK1 inhibitors nih.govacs.org. Future research should leverage the structural information obtained from studies of this compound and its interactions with ULK1 to design and synthesize next-generation compounds based on the indazole scaffold or related structures nih.govacs.orgnih.gov. Structure-guided design, involving techniques like molecular modeling and co-crystallography, can help optimize interactions within the ATP binding pocket of ULK1, leading to improved potency and selectivity nih.govacs.orgnih.gov. The goal is to develop compounds with enhanced pharmacological properties, including better potency, selectivity, metabolic stability, and pharmacokinetic profiles, for both research and potential therapeutic applications nih.gov.

Translational Potential of ULK1 Inhibition by this compound (excluding clinical trials)

The translational potential of ULK1 inhibition by this compound lies in its ability to modulate autophagy, a process implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases nih.govbiorxiv.orgnih.gov. Pre-clinical research can further explore the efficacy of this compound in relevant disease models, focusing on understanding the underlying mechanisms by which ULK1 inhibition exerts its effects. This could involve studies investigating its impact on disease progression, cellular survival, and response to other therapeutic agents in in vitro and in vivo settings nih.govkddf.org. For instance, ULK1 inhibition has shown promise in sensitizing cancer cells to chemotherapy by blocking pro-survival autophagy nih.govresearchgate.net. Future research should continue to explore such synergistic effects and identify specific disease contexts where ULK1 inhibition by compounds like this compound could offer therapeutic benefit, without discussing specific clinical trials.

Integration of this compound into Systems Biology Models of Autophagy Regulation

Autophagy is a complex, highly regulated pathway involving numerous proteins and intricate signaling networks biorxiv.orgnih.govbiorxiv.org. Integrating experimental data obtained with this compound into systems biology models can provide a more holistic understanding of autophagy regulation and how it is perturbed by ULK1 inhibition biorxiv.orgnih.govbiorxiv.org. Future research should utilize quantitative data on the effects of this compound on ULK1 activity and downstream autophagy markers to refine and validate computational models of the autophagy pathway. These models can help predict the consequences of ULK1 inhibition under different cellular conditions, identify key regulatory nodes, and suggest optimal strategies for modulating autophagy for therapeutic purposes biorxiv.orgbiorxiv.org.

Conclusion: Sr 17398 As a Significant Contribution to Autophagy Research

Summary of Key Academic Contributions of SR-17398 Research

This compound was identified through an in silico high-throughput screening campaign that utilized a published X-ray structure of ULK1. nih.gov This initial screening effort aimed to find small molecules capable of inhibiting ULK1 activity. This compound was found to be a moderately active ULK1 inhibitor, demonstrating an IC₅₀ of 22.4 μM in a biochemical assay using full-length ULK1 and full-length human Atg13. nih.govevitachem.commedchemexpress.commedkoo.com

The identification of this compound was a significant academic contribution as it provided a novel chemical scaffold, an indazole core, with demonstrated ULK1 inhibitory activity. nih.govmedchemexpress.comnih.govacs.org This compound served as a crucial starting point for subsequent structure-based design and structure-activity relationship (SAR) studies aimed at developing more potent ULK1 inhibitors. nih.gov By evaluating the docking pose of SR-173998 in the ULK1 crystal structure, researchers were able to guide modifications to the molecule, such as the addition of an amino group at the 3-position of the indazole core, which led to a significant increase in potency. nih.gov This research highlighted the potential of targeting the ATP binding domain of ULK1 for inhibition. nih.gov

The work initiated with this compound has contributed to the broader understanding of ULK1 as a druggable target for modulating autophagy. nih.govmedchemexpress.comnih.govacs.org It demonstrated that small molecule inhibitors could effectively target ULK1, providing a tool for interrogating the biological functions of ULK1 and assessing the therapeutic potential of selectively targeting autophagy. nih.govmedchemexpress.comnih.govacs.org

Key Finding:

CompoundTargetIC₅₀ (Biochemical Assay)Core Structure
This compoundULK122.4 μMIndazole

Remaining Challenges and Opportunities in ULK1 Inhibitor Development

Despite the progress made with compounds like this compound, several challenges remain in the development of ULK1 inhibitors for therapeutic use. One major challenge is achieving high potency and selectivity for ULK1 over other kinases, particularly ULK2, which shares functional homology and high affinity for some ULK1 inhibitors. nih.govbiorxiv.orgtandfonline.com While this compound provided a starting point, the initial potency was in the micromolar range, necessitating further optimization to develop compounds with nanomolar activity. nih.govnih.gov

Another challenge lies in the complex and sometimes dual role of autophagy in disease. In some contexts, inhibiting autophagy may be beneficial, while in others, it could be detrimental. nih.govresearchgate.net Furthermore, ULK1 and other autophagy-related proteins have been found to have non-canonical, autophagy-independent functions, which could be inadvertently affected by inhibitors targeting the kinase activity. nih.govfrontiersin.org Understanding and potentially avoiding off-target effects on these non-autophagic roles is crucial for developing safe and effective therapeutics.

Despite these challenges, the development of ULK1 inhibitors presents significant opportunities. Selectively blocking autophagy via small molecule inhibitors in diseases where autophagy is dysregulated or exploited for survival, such as certain cancers, could increase the efficacy of existing therapies or serve as a standalone treatment. evitachem.commedkoo.comnih.gov The research initiated with this compound has paved the way for the development of more potent and potentially selective ULK1 inhibitors, which can serve as valuable molecular probes to further dissect the intricate roles of ULK1 and autophagy in various physiological and pathological processes. nih.govnih.gov Continued research is needed to discover highly specific ULK1 inhibitors and evaluate their potential in preclinical models and clinical trials. nih.gov

Broader Implications for Understanding Autophagy in Health and Disease

Research into ULK1 inhibitors like this compound has broader implications for enhancing our understanding of autophagy's multifaceted roles in maintaining health and its involvement in disease pathogenesis. Autophagy is a critical process for cellular quality control, removing aggregated proteins, damaged organelles, and intracellular pathogens. nih.govresearchgate.net Its dysfunction has been implicated in a wide spectrum of conditions, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, various types of cancer, metabolic diseases such as diabetes and obesity, cardiovascular diseases, and infectious diseases. nih.govresearchgate.netfrontiersin.orgnih.govjci.org

By providing tools to inhibit a key initiator of autophagy, compounds like this compound enable researchers to study the consequences of autophagy inhibition in specific cellular and disease contexts. This helps to elucidate whether autophagy plays a protective or detrimental role in a particular condition and to identify the specific stages of autophagy that are critical. nih.govresearchgate.net For example, understanding how inhibiting ULK1 affects tumor growth or neurodegeneration can provide insights into the underlying disease mechanisms and the potential therapeutic window for autophagy modulation. evitachem.comnih.gov

The development of selective ULK1 inhibitors contributes to a growing arsenal (B13267) of pharmacological agents that target different nodes of the autophagy pathway. nih.govnih.govjci.org This allows for a more nuanced investigation of autophagy and its sub-pathways, such as mitophagy (degradation of mitochondria) or aggrephagy (degradation of protein aggregates), which are particularly relevant in conditions like neurodegenerative diseases. biorxiv.orgresearchgate.net Ultimately, research stemming from the identification and optimization of compounds like this compound is vital for translating the fundamental understanding of autophagy into effective therapeutic strategies for a range of human diseases. nih.govjci.org

Q & A

Q. How can researchers validate the stereoisomeric composition of SR-17398 during synthesis?

this compound exists as a mixture of four stereoisomers, which complicates reproducibility and pharmacological evaluation. To validate stereoisomer ratios, employ chiral chromatography (e.g., HPLC with chiral columns) coupled with mass spectrometry. Comparative analysis of retention times and spectral data against pure enantiomer standards is critical. Structural confirmation via NMR (e.g., NOESY for spatial proximity) or X-ray crystallography ensures accurate stereochemical assignment .

Q. What methodological steps ensure reproducibility in this compound’s pharmacological profiling?

Reproducibility requires strict adherence to standardized protocols:

  • Use consistent assay conditions (e.g., buffer pH, temperature) for IC50 measurements.
  • Validate enzyme inhibition assays (e.g., ULK1 kinase assays) with positive controls and triplicate runs.
  • Report raw data with statistical measures (mean ± SD) and instrument precision (e.g., plate reader calibration) to align with journal standards like those in Pharmaceutical Research Instructions .

Q. How should researchers design experiments to compare this compound’s potency with its derivatives?

Adopt a tiered approach:

  • Primary screening : Use high-throughput in vitro assays (e vitro kinase assays) to measure IC50 values under identical conditions.
  • Secondary validation : Assess selectivity via kinase profiling panels (e.g., against 50+ kinases) to identify off-target effects.
  • Tertiary analysis : Compare pharmacokinetic parameters (e.g., T1/2, bioavailability) in preclinical models. Tabulate results as below:
CompoundIC50 (ULK1)Selectivity Ratio (vs. Closest Kinase)T1/2 (Human, min)
This compound22.4 μM1:15N/A
3g45 nM1:120224
Data derived from structural optimization studies .

Advanced Research Questions

Q. What computational strategies optimize this compound’s structural derivatives for enhanced target binding?

Apply structure-based rational drug design:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses of this compound analogs within ULK1’s ATP-binding pocket.
  • Use molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Prioritize analogs with improved binding energy (ΔG < -10 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Lys46, Asp62) .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Contradictions often arise from assay variability. Mitigate this by:

  • Meta-analysis : Pool data from multiple studies, applying weighted means and heterogeneity tests (e.g., I² statistic).
  • Standardized protocols : Adopt guidelines from Beilstein Journal of Organic Chemistry for assay conditions (e.g., ATP concentration, enzyme lot consistency) .
  • Cross-lab validation : Collaborate with independent labs to replicate results under blinded conditions .

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action in autophagy modulation?

Use the PICO framework to structure research questions:

  • Population : ULK1-dependent cancer cell lines.
  • Intervention : this compound at IC90 concentrations.
  • Comparison : Untreated cells or cells treated with rapamycin (autophagy inducer).
  • Outcome : Quantify autophagosome formation (LC3-II puncta via fluorescence microscopy) and apoptosis (caspase-3 activation). Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .

Q. How do researchers address ethical and reproducibility challenges in preclinical studies of this compound?

  • Ethical compliance : Obtain institutional approvals for animal studies (e.g., IACUC protocols) and disclose conflicts of interest per Instructions for Authors .
  • Reproducibility : Share raw data, code, and synthesis protocols via repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Methodological Considerations

  • Data analysis : Employ non-parametric tests (e.g., Mann-Whitney U) for skewed IC50 distributions. Avoid overreporting precision; align decimal places with instrument resolution (e.g., ±0.1 nM for nano-scale assays) .
  • Conflict resolution : For contradictory findings, apply triangulation—combine biochemical, computational, and phenotypic data to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.